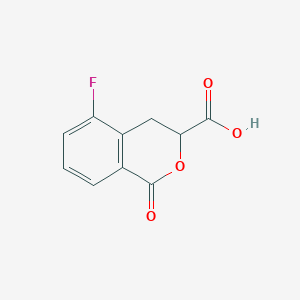

5-Fluoro-1-oxoisochromane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a fluorinated derivative of isochromanone, a compound known for its diverse biological activities. The presence of a fluorine atom in the molecular structure often enhances the compound’s stability and bioactivity, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the fluorination of isochromanone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-1-oxoisochromane-3-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-1-oxoisochromane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isochromanone derivatives.

Aplicaciones Científicas De Investigación

5-Fluoro-1-oxoisochromane-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-oxindole: Another fluorinated compound with similar biological activities.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral and anticancer properties.

Uniqueness

5-Fluoro-1-oxoisochromane-3-carboxylic acid is unique due to its specific isochromanone framework combined with a fluorine atom, which enhances its stability and bioactivity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. Techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds. For instance, one study demonstrated the synthesis of various derivatives and their subsequent testing for anticancer properties against the MCF-7 cell line .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro assays. The MTT assay is commonly used to assess cell viability in cancer cell lines. In a notable study, synthesized compounds including derivatives of 5-Fluoro-1-oxoisochromane were tested against the MCF-7 breast cancer cell line. Results indicated that several derivatives exhibited significant cytotoxic effects compared to the reference drug Doxorubicin (Dox), suggesting a promising avenue for further development .

Table 1: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison to Dox |

|---|---|---|

| 5-Fluoro Derivative A | 10 | Higher |

| 5-Fluoro Derivative B | 15 | Comparable |

| Doxorubicin | 12 | Reference |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that certain derivatives possess significant inhibitory effects against a range of bacterial strains. The presence of a fluorine atom in the structure appears to enhance the antibacterial potency, making it an interesting candidate for further exploration in antibiotic development .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes: It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Study on MCF-7 Cell Line

A detailed investigation was conducted on the effects of various synthesized derivatives on the MCF-7 cell line. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Results indicated that certain derivatives significantly induced apoptosis compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of 5-Fluoro-1-oxoisochromane were tested against gram-positive and gram-negative bacteria. The results showed varying degrees of efficacy, with some compounds demonstrating activity comparable to established antibiotics .

Propiedades

IUPAC Name |

5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHSDHOZHPULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.